molecular formula C14H16N2O B12340027 3-piperidin-4-yl-4aH-quinolin-2-one

3-piperidin-4-yl-4aH-quinolin-2-one

Cat. No.: B12340027
M. Wt: 228.29 g/mol
InChI Key: SUAGNJNILTVKSI-UHFFFAOYSA-N
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Description

3-piperidin-4-yl-4aH-quinolin-2-one is an organic compound belonging to the quinolinone familyThis compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-piperidin-4-yl-4aH-quinolin-2-one involves the hydrogenation of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one. The reaction is carried out in methanol with 10% palladium on carbon as a catalyst under hydrogen atmosphere at 50°C for 5.5 hours . Another method involves treating 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-piperidin-4-yl-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon for hydrogenation, hydrochloric acid for hydrolysis, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like methanol or dioxane .

Major Products Formed

The major products formed from these reactions include various quinolin-2-one derivatives, hydrogenated forms of the compound, and substituted quinolin-2-ones .

Scientific Research Applications

3-piperidin-4-yl-4aH-quinolin-2-one has numerous scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.

    Biology: The compound exhibits biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool in biological research.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-piperidin-4-yl-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an antagonist to certain receptors involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis and pharmaceuticals.

    Pyridine: Another nitrogen-containing heterocycle widely used in the chemical industry.

    Quinoline: A structural analog with similar biological activities and applications.

Uniqueness

3-piperidin-4-yl-4aH-quinolin-2-one is unique due to its specific combination of the piperidine and quinolinone moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-piperidin-4-yl-4aH-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-11,15H,5-8H2

InChI Key

SUAGNJNILTVKSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3C=CC=CC3=NC2=O

Origin of Product

United States

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